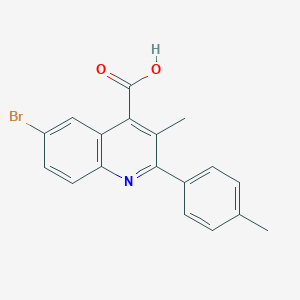

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKOKQJXLDYBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359754 | |

| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351000-02-7 | |

| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3] This technical guide focuses on the physicochemical properties of a specific derivative, 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid. While detailed experimental data for this particular compound is limited in publicly accessible literature, this document provides a summary of available information, data on closely related analogs, and a generalized experimental protocol for its synthesis and characterization. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

Quantitative experimental data for 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid is not extensively available. However, the following table summarizes its known properties, along with data for structurally similar compounds to provide a comparative reference.

| Property | 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid | 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid[4] | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid[5] | 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid[6] |

| CAS Number | 351000-02-7 | 354539-71-2 | 98948-95-9 | Not Available |

| Molecular Formula | C₁₈H₁₄BrNO₂ | C₁₈H₁₄BrNO₃ | C₁₀H₆BrNO₃ | C₂₁H₂₀BrNO₂ |

| Molecular Weight | 356.22 g/mol | 372.2 g/mol | 268.06 g/mol | 398.3 g/mol |

| XLogP3 | Not Available | 4.4 | 2.5 | 6.1 |

| Hydrogen Bond Donor Count | Not Available | 1 | 2 | 1 |

| Hydrogen Bond Acceptor Count | Not Available | 4 | 4 | 3 |

| Rotatable Bond Count | Not Available | 3 | 1 | 4 |

Experimental Protocols

The synthesis of 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be achieved through several established methods for quinoline synthesis. The Doebner reaction is a common and effective approach for producing quinoline-4-carboxylic acids.[1][7][8]

General Synthesis Protocol via Doebner Reaction

This protocol describes a generalized procedure for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.

Materials:

-

Substituted aniline (e.g., 4-bromoaniline)

-

An aldehyde (e.g., p-tolualdehyde)

-

Pyruvic acid

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[8][9]

Procedure:

-

Iminium Ion Formation: In a round-bottom flask, dissolve the substituted aniline and the aldehyde in ethanol. Add a catalytic amount of acid and stir the mixture at room temperature to form the corresponding Schiff base (imine).

-

Enamine Formation: To the same reaction mixture, add pyruvic acid. The pyruvic acid will react with a second molecule of the aniline to form an enamine.

-

Condensation and Cyclization: The Schiff base and the enamine will undergo a condensation reaction, followed by an intramolecular electrophilic cyclization.

-

Dehydration and Aromatization: The cyclized intermediate will then dehydrate and subsequently oxidize to form the aromatic quinoline ring.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization: The structure and purity of the synthesized 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Logical Relationship: Scaffold for Kinase Inhibitors

The 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid structure serves as a valuable scaffold for the development of kinase inhibitors. The following diagram illustrates this logical relationship.

Caption: Role of the quinoline core as a scaffold for developing kinase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | C18H14BrNO3 | CID 1018911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid | C21H20BrNO2 | CID 7026732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

In-Depth Technical Guide: 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid (CAS 351000-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference.

Chemical and Physical Properties

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a quinoline derivative with a bromine substituent at the 6-position, a methyl group at the 3-position, and a 4-tolyl group at the 2-position of the quinoline core. The carboxylic acid functional group at the 4-position is a key feature of this class of compounds.

| Property | Value | Source |

| CAS Number | 351000-02-7 | [1] |

| Molecular Formula | C₁₈H₁₄BrNO₂ | [1] |

| Molecular Weight | 356.22 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=O)O)C3=CC(=C(Br)C=C3)N=C2C | N/A |

| InChI Key | N/A | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. | N/A |

Synthesis

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, the reactants would be 4-bromoaniline, 4-methylbenzaldehyde (p-tolualdehyde), and pyruvic acid.

General Experimental Protocol (Doebner Reaction):

A modified Doebner reaction, which has been shown to be effective for a range of anilines, can be employed.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 4-bromoaniline) (1.0 equivalent) and the aldehyde (e.g., p-tolualdehyde) (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Initial Reaction: Heat the mixture at reflux for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Addition of Pyruvic Acid: To the reaction mixture, add pyruvic acid (1.2 equivalents) dropwise.

-

Cyclization: Continue to heat the reaction at reflux for an extended period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid.

Workflow for the Doebner Synthesis:

Caption: General workflow for the synthesis via the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, this would involve the reaction of 5-bromoisatin with 1-(p-tolyl)ethan-1-one.

General Experimental Protocol (Pfitzinger Reaction):

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1.0 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and heat to hydrolyze the isatin to the corresponding isatinic acid salt.

-

Addition of Ketone: To the heated solution, add the carbonyl compound (e.g., 1-(p-tolyl)ethan-1-one) (1.1 equivalents).

-

Condensation and Cyclization: Heat the reaction mixture at reflux for several hours (typically 4-12 hours), monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium or sodium salt of the product) forms, it can be filtered. Otherwise, acidify the reaction mixture with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Workflow for the Pfitzinger Synthesis:

Caption: General workflow for the synthesis via the Pfitzinger reaction.

Biological Activity and Potential Applications

While specific quantitative biological data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is limited in the public domain, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.

Potential as a Kinase Inhibitor

This compound is described as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The quinoline core is a common scaffold in many approved and investigational kinase inhibitors. The substituents on the quinoline ring play a crucial role in determining the specific kinase target and the potency of inhibition. Further screening and enzymatic assays would be required to identify the specific kinase targets and determine the IC₅₀ values for this compound.

Potential Anti-inflammatory Activity

A recent study investigated 6-bromo-3-methylquinoline analogues as potential inhibitors of prostaglandin F2α (PGF2α) synthase.[2] PGF2α is a mediator of inflammation and is associated with conditions like preterm labor.[2] Inhibition of PGF2α synthesis represents a potential therapeutic strategy for inflammatory conditions. While the study designed new molecules based on this scaffold with predicted biological activity (pIC₅₀), specific experimental data for the title compound was not provided.[2]

Prostaglandin F2α Signaling Pathway

PGF2α exerts its effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor can trigger multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This can ultimately lead to various cellular responses, including smooth muscle contraction and inflammatory processes. Inhibition of PGF2α synthase would reduce the production of PGF2α, thereby downregulating this signaling pathway.

References

A Technical Guide to the Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid in Organic Solvents

Abstract: This document provides a comprehensive framework for understanding, determining, and documenting the solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. Due to the specific nature of this compound (CAS No. 351000-02-7), publicly available quantitative solubility data is limited. Consequently, this guide focuses on providing standardized experimental protocols and data presentation structures to enable researchers to generate and report this critical physicochemical property. The methodologies outlined herein are standard within the pharmaceutical and chemical industries, ensuring data reliability and reproducibility.

Introduction

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant structural motifs in medicinal chemistry and are investigated for a wide range of therapeutic applications, including roles as kinase inhibitors for cancer treatment.[1] The physicochemical properties of such compounds, particularly solubility, are fundamental to their development as potential drug candidates. Solubility in various organic solvents is critical for synthesis, purification, formulation, and conducting biological assays.

This guide outlines the necessary procedures to systematically determine and present the solubility profile of this compound.

Solubility Data

As of the date of this document, specific quantitative solubility data for 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a standardized template for data presentation upon experimental determination. It is designed for clarity and allows for easy comparison across different solvent systems and conditions.

Table 1: Experimentally Determined Solubility of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic Acid

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 25 | Data | Data | e.g., Shake-Flask | e.g., High solubility |

| e.g., Ethanol | Protic | 25 | Data | Data | e.g., HPLC-UV | |

| e.g., Methanol | Protic | 25 | Data | Data | e.g., Shake-Flask | |

| e.g., Dichloromethane (DCM) | Halogenated | 25 | Data | Data | e.g., Shake-Flask | |

| e.g., Acetone | Ketone | 25 | Data | Data | e.g., HPLC-UV | |

| e.g., Acetonitrile | Nitrile | 25 | Data | Data | e.g., Shake-Flask | |

| e.g., Tetrahydrofuran (THF) | Ether | 25 | Data | Data | e.g., Shake-Flask | e.g., Moderate solubility |

| e.g., Toluene | Aromatic | 25 | Data | Data | e.g., Shake-Flask | e.g., Low solubility |

| e.g., Hexane | Nonpolar | 25 | Data | Data | e.g., Shake-Flask | e.g., Poor solubility |

Note: The molecular weight of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is 356.22 g/mol .[1] This value should be used for interconversion between mg/mL and mol/L.

Experimental Protocols

The following section details a standard protocol for determining thermodynamic solubility using the Shake-Flask method, which is considered the gold standard for its accuracy and reliability.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the target compound in a specific solvent at a controlled temperature.

Materials:

-

6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and appropriate lab glassware

Procedure:

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution for analytical calibration.

-

Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock standard. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to establish the relationship between concentration and instrument response.

-

Sample Preparation: Add an excess amount of the solid compound to a vial. An amount sufficient to ensure that undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial (e.g., 1 mL).

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be experimentally verified.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this process.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using the pre-established analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

Visualization of Workflows and Relationships

Diagrams are provided below to illustrate the experimental workflow and a logical framework for solvent selection.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Decision Framework for Organic Solvent Selection.

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document details the quantitative data, experimental protocols, and underlying mechanisms of action to support further research and drug development in this promising area.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2]

Enzyme Inhibition

A primary anticancer strategy of these derivatives is the targeted inhibition of enzymes that are overexpressed or play a critical role in tumor growth.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA in rapidly proliferating cancer cells.[3] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the pyrimidine pool, leading to cell growth arrest.[4]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Their inhibition by certain quinoline-4-carboxylic acid derivatives can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[5][6]

-

Sirtuin (SIRT) Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer progression. Specific derivatives have been shown to selectively inhibit SIRT3, leading to antiproliferative effects in leukemic cell lines.[7][8][9]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, these compounds can trigger intrinsic and extrinsic apoptotic pathways. This is often characterized by the modulation of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and programmed cell death.[2] Furthermore, they can cause cell cycle arrest at different phases, preventing cancer cell division and proliferation.[8]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference(s) |

| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [4][7] |

| Compound 3j | MCF-7 (Breast) | 82.9% growth reduction | Not specified | [10] |

| Compound 5a-r | Various cancer cell lines | 0.3 to < 10 µM | Induction of apoptosis | [2] |

| Compound 41 | - | 0.00971 µM | DHODH Inhibition | [4] |

| Compound 43 | - | 0.0262 µM | DHODH Inhibition | [4] |

| Various Derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [4] |

| P6 | THP-1, MOLM-13, SEM, MV4-11 | 0.87, 0.98, 1.79, 1.90 µM | Antiproliferative | [7] |

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have also been extensively investigated for their antibacterial and antifungal properties. Their primary mechanism of action in bacteria involves the inhibition of essential enzymes required for DNA replication and repair.

Mechanism of Action

The antibacterial activity of many quinoline derivatives stems from their ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand DNA breaks and ultimately bacterial cell death.[4]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table presents MIC values for various quinoline-4-carboxylic acid derivatives against different microbial strains.

| Compound ID | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Compound 5a4 | Staphylococcus aureus | 64 | [11] |

| Compound 5a7 | Escherichia coli | 128 | [11] |

| Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [12] |

| Compound 10 | S. aureus, S. typhi, E. coli | 0.24, 0.12, 0.12 | [12] |

| Compound 15 | S. aureus, B. cereus | 0.8 µM | [12] |

| Compound 25 | A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB | 0.98, 0.49, 0.49, 1.95, 0.49, 0.78 | [12] |

| Compound 26 | A. fumigatus, C. albicans, S. pneumoniae, S. aureus, E. coli, MTB | 0.98, 0.98, 0.49, 0.98, 0.49, 0.39 | [12] |

| Compound 37 | Drug-resistant MTB | 0.08 - 0.31 | [12] |

| Compound 38 | Drug-resistant MTB | 0.16 - 0.31 | [12] |

| Various Derivatives | S. aureus | 400 - 500 mg/L (IC50) | [13] |

Antiviral Activity

The antiviral potential of quinoline-4-carboxylic acid derivatives is an emerging area of research. A key mechanism identified is the inhibition of host cell enzymes that are essential for viral replication, which can be an effective strategy to combat rapidly mutating viruses.

Mechanism of Action

Similar to their anticancer activity, the inhibition of human DHODH is a significant mechanism for the antiviral effects of these compounds. By targeting this host enzyme, the derivatives can inhibit the replication of a broad spectrum of viruses that rely on the host's pyrimidine biosynthesis pathway.[14]

Quantitative Antiviral Data

The half-maximal effective concentration (EC50) is used to quantify the antiviral potency of these compounds.

| Compound ID | Virus | EC50 Value | Target/Mechanism | Reference(s) |

| C44 | VSV | 2 nM | DHODH Inhibition | [14][15] |

| C44 | WSN-Influenza | 41 nM | DHODH Inhibition | [14][15] |

| Compound 181 | Not specified | 0.11 µM | Not specified | [16] |

| Compound 182 | Not specified | 3.10 µM | Not specified | [16] |

| Compound 185 | Not specified | 1.98 µM | Not specified | [16] |

| Compound 4h | BoHV-5 | 6.0 µM | Not specified | [17] |

| Compound 4j | BoHV-5 | 24 µM | Not specified | [17] |

| Compound 4k | BoHV-5 | 24 µM | Not specified | [17] |

Anti-inflammatory Activity

Quinoline-4-carboxylic acid and its derivatives have shown notable anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. For instance, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory markers.

| Compound | Assay | Cell Line | IC50 Value | Reference(s) |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [20] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of key experimental protocols used to evaluate the biological activities of quinoline-4-carboxylic acid derivatives.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Two common methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[21][22][23]

-

Protocol: A solution of the ketone and isatin in ethanol is refluxed with potassium hydroxide for 24 hours. After solvent removal, the residue is dissolved in water, and neutral impurities are removed by ether extraction. The aqueous layer is then acidified to precipitate the quinoline-4-carboxylic acid derivative.[24][25]

-

-

Doebner Reaction: This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.

Anticancer Activity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26][27][28][29]

-

Protocol:

-

Seed cells in a 96-well plate and incubate.

-

Treat cells with various concentrations of the test compound.

-

Add MTT solution and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm).

-

Calculate cell viability and determine the IC50 value.[4][26]

-

-

Antimicrobial Susceptibility Testing

-

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]

-

Protocol:

-

Enzyme Inhibition Assays

-

DHODH Inhibition Assay (DCIP Reduction): This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[3][35][36]

-

HDAC Inhibition Assay (Fluorometric): This assay measures the ability of a compound to inhibit HDAC activity using a fluorogenic substrate.[5][37][38][39][40]

-

Protocol:

-

Pre-incubate the recombinant HDAC enzyme with the test compound.

-

Add a fluorogenic HDAC substrate.

-

After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[5][38]

-

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Signaling Pathways

Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives.

Caption: HDAC inhibition leading to apoptosis.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for MIC determination.

Conclusion

Quinoline-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for addressing a range of diseases, from cancer to infectious diseases and inflammatory conditions. The synthetic accessibility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate their preclinical promise into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 23. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. jocpr.com [jocpr.com]

- 25. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 26. benchchem.com [benchchem.com]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. atcc.org [atcc.org]

- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 31. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 33. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 34. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 35. benchchem.com [benchchem.com]

- 36. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

- 39. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]

- 40. EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

Unlocking the Anticancer Potential of Quinoline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline carboxylic acids have emerged as a prominent class of heterocyclic compounds in oncological research, demonstrating significant potential as versatile anticancer agents.[1] Their inherent structural adaptability allows for extensive modification, leading to a broad spectrum of derivatives with potent activity against numerous cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the anticancer properties of quinoline carboxylic acids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanisms of Anticancer Activity

Quinoline carboxylic acid derivatives exert their antiproliferative effects through a variety of mechanisms, often targeting multiple cellular processes that are fundamental to the growth and survival of tumors.[1] The primary modes of action identified to date include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical enzymatic and signaling pathways.[1][4]

Induction of Apoptosis

A key mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis. This process is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research has shown that certain quinoline carboxylic acid derivatives can modulate the expression of key proteins involved in apoptosis.[1] For instance, they have been observed to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][5][6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade (including caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[1]

Figure 1: Intrinsic Apoptosis Pathway Induction by Quinoline Carboxylic Acids.

Cell Cycle Arrest

Derivatives of quinoline carboxylic acid have been demonstrated to interfere with the progression of the cell cycle in cancerous cells, a critical process for their proliferation.[1] These compounds can induce cell cycle arrest at various phases, with the G2/M and S phases being the most commonly observed checkpoints.[1][2][5][6] This arrest prevents the cancer cells from undergoing mitosis and proliferating. The underlying mechanism frequently involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression.[1][7]

Figure 2: Cell Cycle Arrest Induced by Quinoline Carboxylic Acids.

Inhibition of Signaling Pathways and Enzymes

The anticancer activity of quinoline carboxylic acids is also linked to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1] By targeting key kinases in this cascade, such as mTOR, these compounds can effectively block downstream signaling, leading to a decrease in protein synthesis and cell growth.[1][8]

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some quinoline derivatives have been shown to activate the p53 pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]

-

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerases, which are enzymes essential for DNA replication and repair.[1][9] By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[10][11] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[11] The carboxylic acid group is critical for this activity, as it forms a salt bridge with an arginine residue in the enzyme's binding pocket.[11]

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline carboxylic acids is highly dependent on their chemical structure. SAR studies have identified several key features:

-

Carboxylic Acid Group: The carboxylic acid moiety, particularly at the C-4 position, is often crucial for activity, especially for compounds targeting DHODH.[10][11]

-

Substitutions at C-2: Bulky and hydrophobic substituents at the C-2 position are generally necessary for potent inhibitory activity.[10]

-

Substitutions on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring can significantly influence the compound's biological activity.[10]

Quantitative Analysis of Anticancer Activity

The efficacy of quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for different classes of these compounds.

Table 1: Cytotoxicity of Quinoline Carboxylic Acid Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12][13] |

| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [12][14] |

| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [12] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [14] |

| Quinoline-3-carboxylic acid derivatives (2f, 2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [15][16] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Potent (82.9% growth reduction) | [17] |

| 8-hydroxyquinoline 7-carboxylic acid moiety | HT-29 (Colon), HepG2 (Liver) | 6.58, 7.61 (for CPUeY020) | [2] |

| Quinoline-platinum(II) complex (2) | MG-63 (Osteosarcoma) | 4 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of quinoline carboxylic acids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][19]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][3]

-

Compound Treatment: Add serial dilutions of the quinoline carboxylic acid derivatives to the wells and incubate for 24-72 hours.[1][3]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[1][3]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[3]

-

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[20][21]

-

Principle: PI is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[20][21]

-

Protocol:

-

Cell Treatment: Treat cells with the quinoline carboxylic acid derivative for a specified time (e.g., 24 hours).[20][22]

-

Cell Harvesting: Harvest the cells by trypsinization.[20][22]

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[20][22]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[20][22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[20][21]

-

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][20]

-

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[20]

-

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.[14]

-

Washing: Wash the cells with cold PBS.[20]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14][20]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[14][20]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[14]

-

Conclusion

Quinoline carboxylic acids represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The continued exploration of their structure-activity relationships and the development of new derivatives with improved potency and selectivity will be crucial in translating the potential of these compounds into effective clinical treatments for cancer. This guide provides a foundational understanding of the core principles and experimental approaches necessary for advancing research in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. ijmphs.com [ijmphs.com]

- 3. benchchem.com [benchchem.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Quinoline-Based Enzyme Inhibitors: A Comprehensive Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its versatile structure allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of various enzyme classes. This technical guide provides an in-depth exploration of the mechanisms of action of quinoline-based enzyme inhibitors, focusing on their interactions with key enzymatic targets implicated in a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. This document details the molecular interactions, summarizes quantitative inhibitory data, provides comprehensive experimental protocols, and visualizes the affected signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

Quinoline-based compounds employ a variety of mechanisms to inhibit enzyme function. These can be broadly categorized as follows:

-

Competitive Inhibition: The inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. This is a common mechanism for quinoline-based kinase inhibitors that target the ATP-binding pocket.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate.

-

Topoisomerase Poisoning: Instead of merely inhibiting the enzyme, these agents stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. This is a hallmark of many quinoline-based anticancer and antibacterial agents.

-

DNA Intercalation: The planar aromatic ring system of the quinoline moiety can insert itself between the base pairs of DNA, distorting the double helix and interfering with the function of DNA-processing enzymes like polymerases and topoisomerases.

I. Quinoline-Based Kinase Inhibitors

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature in many diseases, particularly cancer. Quinoline-based inhibitors have emerged as a significant class of therapeutics targeting various kinases.

Mechanism of Action

Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket. Further substitutions on the quinoline scaffold allow for additional interactions with specific residues in the active site, contributing to both potency and selectivity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of selected quinoline-based kinase inhibitors against their respective targets.

| Compound/Drug Name | Target Kinase(s) | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |

| Cabozantinib | c-Met, VEGFR2 | ATP-competitive | c-Met: 4 nM (IC50), VEGFR2: 0.035 µM (IC50) | [1] |

| Lapatinib | EGFR, HER2 | ATP-competitive | EGFR: 10.8 nM (IC50), HER2: 9.8 nM (IC50) | N/A |

| Bosutinib | Src, Abl | ATP-competitive | Src: 1.2 nM (IC50), Abl: 1 nM (IC50) | N/A |

| PQQ | mTOR | ATP-competitive | 64 nM (IC50) | [2] |

| Compound 7 | RIP2 | ATP-competitive | 9 nM (hWB IC50) | [3] |

| Compound 25 (Cinnoline) | PI3Kα | ATP-competitive | 0.264 µM (IC50) | [4] |

| Compound 11h | VEGFR-2, EGFR | ATP-competitive | VEGFR-2: 0.076 µM (IC50), EGFR: 0.085 µM (IC50) | [1] |

Signaling Pathways Affected

Quinoline-based kinase inhibitors can significantly impact key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and JAK/STAT pathways are two of the most prominent cascades targeted by these inhibitors.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Quinoline-based inhibitors targeting PI3K or mTOR can effectively block this pathway, leading to apoptosis in cancer cells.[2][5]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is often hyperactivated in inflammatory diseases and cancers. Quinoline-based inhibitors can target JAKs, preventing the phosphorylation and activation of STAT proteins.

II. Quinoline-Based Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are well-established targets for both antibacterial and anticancer therapies.

Mechanism of Action

Quinolone antibacterials and many quinoline-based anticancer agents act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing the transient cleavage intermediate where the DNA is nicked and covalently attached to the enzyme.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are lethal to the cell.[5][7] This mechanism is distinct from catalytic inhibitors, which would simply prevent the enzyme from binding to or cleaving DNA.

Quantitative Data: Topoisomerase Inhibitory Activity

| Compound/Drug Name | Target Topoisomerase | Inhibition Type | GI50 / IC50 Value(s) | Reference(s) |

| Vosaroxin | Topoisomerase II | Topoisomerase Poison | N/A | [8] |

| Compound 2E | Topoisomerase IIα | Topoisomerase Poison | Equivalent to etoposide at 100 µM | [9] |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Topoisomerase Poison | GI50 < 8 µM in various cancer cell lines | [3][9] |

III. Quinoline-Based Protease and Proteasome Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for diseases ranging from viral infections to cancer. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key target in cancer therapy.

Mechanism of Action

Quinoline-based inhibitors of proteases can exhibit various modes of inhibition. For instance, some quinoline derivatives have been shown to be non-covalent, mixed-type inhibitors of the 20S proteasome, suggesting binding to an allosteric site.[10] In the context of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), quinoline-based inhibitors have been designed to bind to specific sites within the enzyme, such as the Val70Ub binding site, to block its activity.[11]

Quantitative Data: Protease and Proteasome Inhibitory Activity

| Compound/Drug Name | Target Protease/Proteasome | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |

| Quinoline 7 | 20S Proteasome (Chymotrypsin-like & Caspase-like) | Mixed-type | CT-L: 12.1 µM (IC50), Casp-L: 17.7 µM (IC50) | [10] |

| Lead Compound 25 | 20S Proteasome (Chymotrypsin-like) | Non-covalent | 5.4 µM (IC50) | [10] |

| Jun13296 | SARS-CoV-2 PLpro | N/A | 0.13 µM (IC50), 8.8 nM (Ki) | [11] |

| Quinoline Analogs (Cpd 3 & 4) | Cruzain, Rhodesain | N/A | IC50: 23-123 µM, Cpd 4: <10 µM (leishmanicidal) | [12] |

Signaling Pathways Affected

Inhibition of the proteasome by quinoline-based compounds has a profound impact on cellular signaling, most notably on the NF-κB pathway.

The NF-κB transcription factors are key regulators of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. Proteasome inhibitors, including certain quinolines, prevent the degradation of IκB, thereby blocking NF-κB activation.[13]

IV. Quinoline-Based Cholinesterase Inhibitors

Cholinesterases, particularly acetylcholinesterase (AChE), are crucial for the regulation of neurotransmission. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action

Quinoline-based AChE inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Binding to the CAS directly blocks the hydrolysis of acetylcholine, while interaction with the PAS can interfere with the binding of acetylcholine and also inhibit AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. The mode of inhibition is often of a mixed type.[14]

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound/Drug Name | Target Cholinesterase | Inhibition Type | IC50 / Ki Value(s) | Reference(s) |

| Compound 11g | AChE, BChE | Mixed-type (AChE) | AChE: 1.94 µM (IC50), BChE: 28.37 µM (IC50) | [14] |

| Compound 5a | BChE | N/A | 0.94 nM (Ki) | [15] |

| Compound 6a | AChE | N/A | 3.26 nM (Ki) | [15] |

| Compound 07 | AChE | N/A | IC50 value provided in graph | [16] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based enzyme inhibitors.

In Vitro Kinase Activity Assay (Fluorescence-Based)

This protocol describes a common method for measuring kinase activity and the potency of inhibitors using a fluorescence-based readout.

-

Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.

-

Materials:

-

Kinase of interest

-

Kinase-specific peptide substrate

-

ATP

-

Quinoline-based inhibitor

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the quinoline inhibitor in DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).

-

Add 2.5 µL of the kinase solution.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Topoisomerase II Poisoning Assay (kDNA Decatenation)

This assay identifies compounds that act as topoisomerase II poisons by detecting the linearization of kinetoplast DNA (kDNA).

-

Principle: Topoisomerase II decatenates the interlocked network of circular DNA found in kinetoplasts. Catalytic inhibitors will prevent this decatenation, while topoisomerase poisons will trap the enzyme-DNA cleavage complex, leading to the formation of linear DNA in the presence of a protein denaturant like SDS.

-

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

5x Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 150 µg/mL BSA, and 10 mM ATP)

-

Quinoline-based inhibitor

-

10% SDS solution

-

Proteinase K

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine water, 5x assay buffer, and kDNA (0.1-0.2 µg). Add the quinoline inhibitor at various concentrations.

-

Enzyme Addition: Add 2-6 units of topoisomerase II to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination and Trapping of Cleavage Complex: Stop the reaction by adding 1/10 volume of 10% SDS.

-

Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.

-

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing a DNA stain.

-

Visualization: Visualize the DNA bands under UV light. The appearance of linearized kDNA indicates a topoisomerase poison, while the persistence of catenated kDNA in the presence of the inhibitor suggests catalytic inhibition.[17]

-

Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Principle: The assay uses a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.

-

Materials:

-

Cell lysate

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mM EDTA)

-

Fluorogenic substrate (Suc-LLVY-AMC)

-

Quinoline-based inhibitor

-

Specific proteasome inhibitor (e.g., MG-132) for control

-

Black 96-well plates

-

Fluorescence plate reader (Ex/Em ~350/440 nm)

-

-

Procedure:

-

Sample Preparation: Prepare cell lysates in a suitable lysis buffer without protease inhibitors.

-

Reaction Setup:

-

To each well of a black 96-well plate, add cell lysate.

-

For inhibitor wells, add the quinoline-based inhibitor at various concentrations. For control wells, add the vehicle (e.g., DMSO).

-

To differentiate proteasome activity from other protease activities, include a control with a specific proteasome inhibitor like MG-132.

-

-

Initiation: Add the proteasome substrate to all wells.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[8]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to determine the activity of AChE and its inhibition.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Quinoline-based inhibitor

-

96-well clear, flat-bottom plate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, AChE solution, and the quinoline inhibitor at various concentrations (or vehicle for control).

-

Add the DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percent inhibition and calculate the IC50 and/or Ki values.[18][19]

-

VI. Conclusion

Quinoline-based compounds represent a remarkably versatile class of enzyme inhibitors with profound implications for drug discovery. Their ability to target a wide array of enzymes through diverse mechanisms of action, including competitive and allosteric inhibition, as well as unique mechanisms like topoisomerase poisoning, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways. It is intended to serve as a foundational resource for researchers dedicated to the design and development of novel quinoline-based therapeutics, facilitating a deeper understanding of their molecular interactions and cellular effects, and ultimately accelerating the translation of these promising compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubiqbio.com [ubiqbio.com]

- 7. benchchem.com [benchchem.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ingentium-kb4.s3.amazonaws.com [ingentium-kb4.s3.amazonaws.com]

- 12. Synthesis of quinoline derivatives as potential cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. topogen.com [topogen.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, remains a cornerstone of heterocyclic chemistry.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific derivative, 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid, a compound of interest for further derivatization and biological screening in drug discovery programs.

The synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid is achieved through the Pfitzinger reaction of 5-bromoisatin with 1-(4-tolyl)propan-1-one in an alkaline medium. The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid, which then condenses with the ketone to yield the target quinoline derivative.

Materials and Methods

Materials

The following reagents and solvents were used in the synthesis:

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) |

| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 |

| 1-(4-tolyl)propan-1-one | C₁₀H₁₂O | 148.20 |

| Potassium Hydroxide | KOH | 56.11 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Water (distilled or deionized) | H₂O | 18.02 |

Experimental Protocol

Synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in absolute ethanol (100 mL).

-

Addition of 5-Bromoisatin: To the ethanolic potassium hydroxide solution, add 5-bromoisatin (11.3 g, 0.05 mol) in one portion. Stir the mixture at room temperature for 1 hour. The color of the solution will typically change, indicating the formation of the potassium salt of isatinic acid.

-

Addition of Ketone: Add 1-(4-tolyl)propan-1-one (7.4 g, 0.05 mol) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

-

Purification:

-

Dissolve the residue in warm water (150 mL).

-

Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the slow addition of concentrated hydrochloric acid.

-

The product will precipitate as a solid.

-

-

Isolation and Drying:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (3 x 30 mL).

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Results and Discussion

The successful synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is a straightforward and efficient method for obtaining this key intermediate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄BrNO₂ |

| Molecular Weight | 356.22 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | Data not available in the searched literature |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol. |

Spectroscopic Data

While specific spectral data for the target compound could not be located in the searched literature, the following are the expected characteristic signals based on the structure:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic protons (quinoline and tolyl rings): δ 7.0-8.5 ppm

-

Methyl protons (on the quinoline ring): δ ~2.5 ppm

-

Methyl protons (on the tolyl ring): δ ~2.4 ppm

-

Carboxylic acid proton: δ >10 ppm (broad singlet)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Carboxylic acid carbonyl carbon: δ ~168 ppm

-

Aromatic and quinoline carbons: δ 120-150 ppm

-

Methyl carbons: δ ~20 ppm

-

-

IR (KBr, cm⁻¹):

-

O-H stretch (carboxylic acid): 2500-3300 (broad)

-

C=O stretch (carboxylic acid): ~1700

-

C=C and C=N stretches (aromatic rings): 1600-1450

-

C-Br stretch: 600-800

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻ at m/z 354.0 (corresponding to C₁₈H₁₃BrNO₂⁻) showing the characteristic isotopic pattern for bromine.

-

Visualizations

Pfitzinger Reaction Mechanism

Caption: Mechanism of the Pfitzinger reaction for the synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Conclusion

The Pfitzinger reaction provides a reliable and effective method for the synthesis of 6-Bromo-3-methyl-2-(4-tolyl)quinoline-4-carboxylic acid. The protocol outlined in this document is based on established procedures for similar transformations and can be readily adapted for the synthesis of analogous compounds. This quinoline-4-carboxylic acid derivative serves as a valuable building block for the development of novel therapeutic agents, and the detailed methodology provided herein should facilitate its synthesis and further exploration by researchers in the field of drug discovery. Further work is required to fully characterize the compound and to explore its potential biological activities.

References

Application Notes and Protocols for the Doebner Reaction in the Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile and powerful three-component reaction for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline-4-carboxylic acid core is a privileged scaffold found in numerous pharmaceuticals and bioactive molecules, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This makes the Doebner reaction highly relevant in the fields of medicinal chemistry and drug discovery.[1][5] While the classic Doebner reaction can sometimes result in low yields, particularly with anilines bearing electron-withdrawing groups, modern modifications have been developed to improve efficiency and broaden the substrate scope.[1][4][6]

Reaction Mechanism and Pathways

The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde undergo condensation to form an N-arylimine, commonly known as a Schiff base.[1][2] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.[1] The resulting dihydroquinoline intermediate is then oxidized to yield the final aromatic quinoline-4-carboxylic acid product.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[1][7]

Caption: Proposed mechanism of the Doebner reaction.

General Experimental Workflow

The Doebner reaction is a one-pot, multi-component synthesis.[1][2] The general procedure involves the sequential mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, often with a catalyst. The mixture is typically heated to drive the reaction to completion, followed by standard aqueous work-up and purification steps to isolate the desired product.[1]